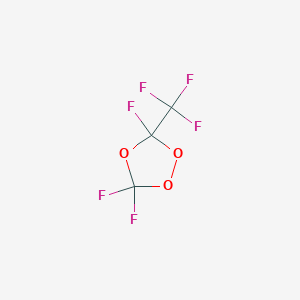![molecular formula C26H34N4O B14301673 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL CAS No. 113258-25-6](/img/structure/B14301673.png)
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL is a complex organic compound characterized by the presence of a triazine ring substituted with diphenyl groups and an amino-undecanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The diphenyl groups are introduced via substitution reactions, followed by the attachment of the amino-undecanol chain through nucleophilic substitution or similar reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring and other functional groups can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The triazine ring and diphenyl groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The amino-undecanol chain may facilitate the compound’s solubility and cellular uptake, enhancing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A related compound with similar structural features but different functional groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine derivative with distinct substituents and applications.
1,2,4,5-Tetrazine, 3,6-diphenyl-: A tetrazine analog with diphenyl groups.
Uniqueness
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL stands out due to its unique combination of a triazine ring, diphenyl groups, and an amino-undecanol chain. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
113258-25-6 |
|---|---|
Molekularformel |
C26H34N4O |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
11-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]undecan-1-ol |
InChI |
InChI=1S/C26H34N4O/c31-21-15-7-5-3-1-2-4-6-14-20-27-26-28-24(22-16-10-8-11-17-22)25(29-30-26)23-18-12-9-13-19-23/h8-13,16-19,31H,1-7,14-15,20-21H2,(H,27,28,30) |
InChI-Schlüssel |
HXUKMDUHROARIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NCCCCCCCCCCCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



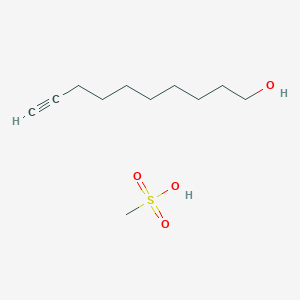
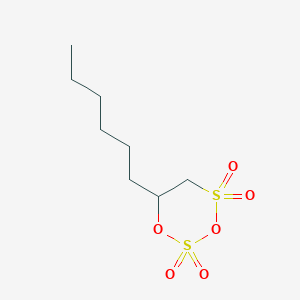
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
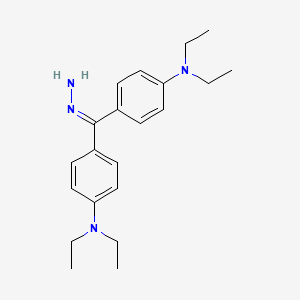
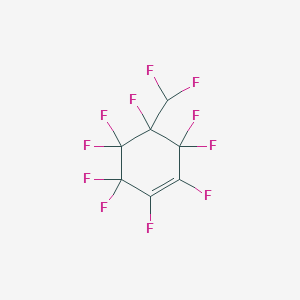
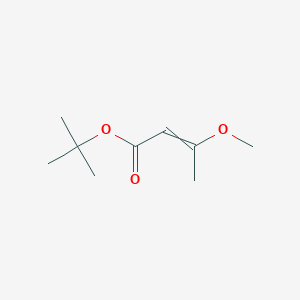
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
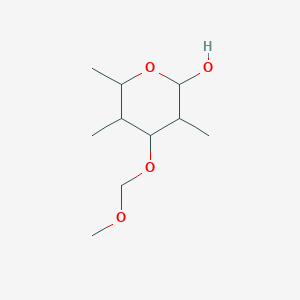
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
